REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[C:14]([OH:16])=[O:15])[CH2:2][CH2:3][CH3:4].C(N(CC)CC)C.[N+]([O-])([O-])=O.[Nd+3:28].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C(N(CC)CC)C.C(C1C=CC=C(C(O)=O)C=1C(O)=O)CCC>C(O)C>[Nd:28].[CH2:1]([C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[C:14]([OH:16])=[O:15])[CH2:2][CH2:3][CH3:4] |f:2.3.4.5,6.7|
|
Name
|
mono-n-butylphthalic acid
|
Quantity
|
68.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
mono-n-butylphthalic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
mono-n-butylphthalic acid-triethylamine salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.C(CCC)C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reactor similar to the above was used
|
Type
|
STIRRING
|
Details
|
to stir a solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
obtained in 5-1
|
Type
|
TEMPERATURE
|
Details
|
while maintaining at 30° C. or less
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice water bath
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 40° C. for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
[Nd]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |